



The Discovery and Synthesis of GSK2245035: A **Selective TLR7 Agonist**

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Compound of Interest						
Compound Name:	GSK2245035 maleate					
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An In-depth Technical Guide for Researchers and Drug Development Professionals

GSK2245035 is a potent and selective small molecule agonist of Toll-like receptor 7 (TLR7) developed by GlaxoSmithKline for the intranasal treatment of allergic respiratory diseases such as allergic rhinitis and asthma.[1][2][3] The therapeutic strategy is based on modulating the immune system in the airways to counteract the Type 2 inflammatory responses characteristic of allergies.[3][4] By activating TLR7, GSK2245035 stimulates the production of Type 1 interferons (IFNs), particularly IFN- α , which can help rebalance the immune response. [5][6]

Discovery and Mechanism of Action

The development of GSK2245035 stemmed from the hypothesis that inducing a local immunomodulatory response in the upper airways could mitigate allergic reactions.[1][5] TLR7, primarily expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and B cells, was identified as a key target.[4][5] Activation of TLR7 by its natural ligands (single-stranded RNA) or synthetic agonists initiates a signaling cascade that can suppress the Th2 cytokine responses responsible for allergic inflammation.[5][6]

GSK2245035, an 8-oxoadenine derivative, was designed for high potency and selectivity, with a preference for stimulating IFN- α production over pro-inflammatory cytokines like TNF- α .[5][6] This profile was intended to maximize the therapeutic effect while minimizing potential inflammatory side effects.[5]

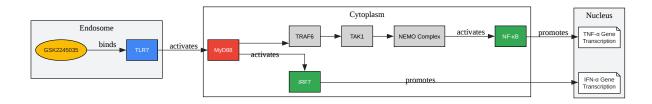
Signaling Pathway



Upon binding to TLR7 within the endosome, GSK2245035 induces receptor dimerization. This triggers a downstream signaling cascade mediated by the adapter protein MyD88.[5] The pathway bifurcates to activate two key transcription factors:

- Interferon Regulatory Factor 7 (IRF-7): Leads to the robust production of Type 1 interferons, primarily IFN-α.[5]
- Nuclear Factor kappa B (NF-κB): Results in the production of various pro-inflammatory cytokines, including TNF-α.[5]

The chemical structure of GSK2245035 was optimized to preferentially drive the IRF-7-mediated pathway.[5]



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Caption: TLR7 signaling cascade initiated by GSK2245035.

Chemical Synthesis

The synthesis of GSK2245035 (designated as compound 32 in the primary discovery publication) was achieved from 2-fluoroadenine.[5] The key strategic steps involve the introduction of the C-2 side chain, bromination at the C-8 position, and subsequent elaboration to the final 8-oxo-purine structure with the N-9 substituent.

Synthetic Workflow

The published synthetic route is outlined below.[5]





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Caption: High-level synthetic workflow for GSK2245035.

Quantitative Data Summary

GSK2245035 has been evaluated in vitro and in clinical trials. Key quantitative data are summarized below.

Table 1: In Vitro Potency and Selectivity

Assay	Cell Type	Parameter	Value	Reference
IFN-α Induction	Human PBMC	pEC50	~7.5 (Nanomolar)	[5]
TNF-α Induction	Human PBMC	pEC ₅₀	< 5.0	[5]
IFN-α/TNF-α Selectivity	Human Whole Blood	Ratio	> IFN-α	[5]

Table 2: Clinical Pharmacodynamics and Safety (Intranasal Administration)



Study Population	Dose	Key Finding	Adverse Events (AEs)	Reference
Healthy Volunteers & Allergic Rhinitis Pts	< 100 ng	Tolerated, no nasal inflammation.	-	[1]
Healthy Volunteers & Allergic Rhinitis Pts	20 ng	Target engagement confirmed (IP-10 increase).	Incidence similar to placebo.	[1][2]
Allergic Rhinitis Pts	80 ng	Clear pharmacodynami c response.	93% of participants experienced CytoRS-AEs (e.g., headache).	[2][7]
Mild Allergic Asthma Pts	20 ng (weekly x 8)	No significant attenuation of late asthmatic response (FEV1).	95% reported AEs (vs 71% placebo), most common was headache.	[3][4]

Experimental ProtocolsIn Vitro Cytokine Induction Assay

Objective: To determine the potency (EC₅₀) of GSK2245035 in inducing IFN- α and TNF- α .

- Cell Preparation: Cryopreserved human peripheral blood mononuclear cells (PBMCs) are thawed, washed, and resuspended in appropriate cell culture medium.[5]
- Compound Preparation: GSK2245035 is serially diluted in DMSO and then further diluted in culture medium to achieve the final desired concentrations.
- Incubation: Cells are plated in 96-well plates and treated with the various concentrations of GSK2245035 or vehicle control. The plates are incubated for 24 hours at 37°C in a



humidified CO2 incubator.[5]

- Cytokine Measurement: After incubation, the supernatant is collected. The concentrations of IFN-α and TNF-α in the supernatant are quantified using a validated immunoassay method, such as ELISA or a multiplex bead-based assay.
- Data Analysis: The concentration-response data are fitted to a four-parameter logistic equation to determine the pEC₅₀ values for each cytokine.

Clinical Trial Protocol for Allergic Rhinitis

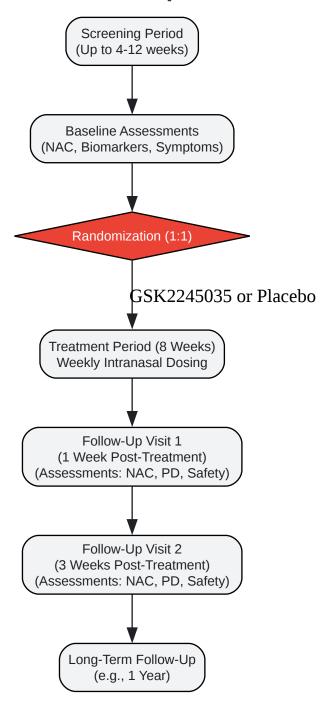
Objective: To assess the safety, pharmacodynamics, and efficacy of repeated intranasal doses of GSK2245035.

- Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.[2]
- Participant Population: Adults with a history of allergic rhinitis to a specific pollen (e.g., ragweed).[2]
- Intervention: Participants are randomized to receive weekly intranasal doses of GSK2245035 (e.g., 20 ng or 80 ng) or a matching placebo for a defined treatment period (e.g., 8 weeks).[2]
- Pharmacodynamic Assessments:
 - Biomarkers: Nasal and serum samples are collected at baseline and at specified time points (e.g., 24 hours after doses 1 and 8) to measure levels of IFN-inducible protein 10 (IP-10).[2]
- Efficacy Assessments:
 - Nasal Allergen Challenge (NAC): A standardized NAC is performed at baseline and at follow-up visits (e.g., 1 and 3 weeks post-treatment).[2]
 - Symptom Scores: Participants record their nasal symptoms (e.g., sneezing, rhinorrhea, congestion) to calculate a Total Nasal Symptom Score (TNSS).[2]



Safety Monitoring: Adverse events (AEs), with a focus on cytokine release syndrome-related
 AEs (CytoRS-AEs), are monitored and recorded throughout the study.[2]

Clinical Trial Workflow Example



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Caption: Generalized workflow for a Phase IIa clinical trial.



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